Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that features a unique structure combining a benzimidazole core with a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions to form the benzimidazole core . The trimethoxyphenyl group is introduced through subsequent reactions involving trimethoxybenzaldehyde and appropriate reagents .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Solvent extraction and chromatographic techniques are employed for purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium metabisulfite, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock proteins, which are crucial for cell division and stress response . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural motifs.
Uniqueness
Methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of a benzimidazole core with a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for specific targeting of molecular pathways, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H23N3O5 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O5/c1-12-17(21(26)30-5)18(13-10-11-16(27-2)20(29-4)19(13)28-3)25-15-9-7-6-8-14(15)24-22(25)23-12/h6-11,18H,1-5H3,(H,23,24) |
InChI Key |
WGSKEDUMVLWFQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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